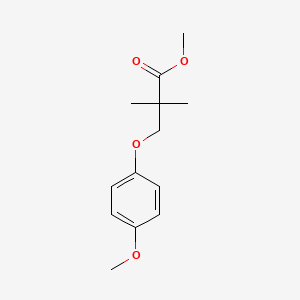
3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one is an organic compound that features a benzyloxy group attached to a chlorinated cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the chlorinated cyclohexene in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and chlorination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of benzyloxy-substituted ketones or carboxylic acids.
Reduction: Formation of benzyloxy-substituted alcohols or alkanes.
Substitution: Formation of benzyloxy-substituted amines or thiols.
Scientific Research Applications
3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological macromolecules, while the chlorine atom can participate in electrophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)cyclohex-2-en-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chlorocyclohex-2-en-1-one: Lacks the benzyloxy group, which may reduce its ability to interact with biological targets.
3-(Methoxy)-2-chlorocyclohex-2-en-1-one: Similar structure but with a methoxy group instead of a benzyloxy group, which can influence its chemical properties.
Uniqueness
3-(Benzyloxy)-2-chlorocyclohex-2-en-1-one is unique due to the presence of both the benzyloxy and chlorine substituents, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
380223-32-5 |
|---|---|
Molecular Formula |
C13H13ClO2 |
Molecular Weight |
236.69 g/mol |
IUPAC Name |
2-chloro-3-phenylmethoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C13H13ClO2/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI Key |
UVLQUMHJQFSJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



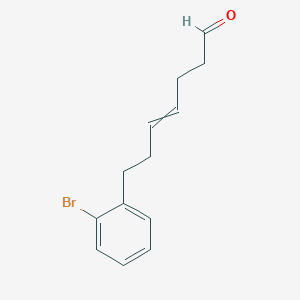
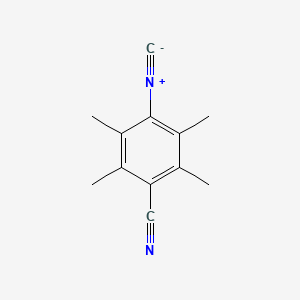
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
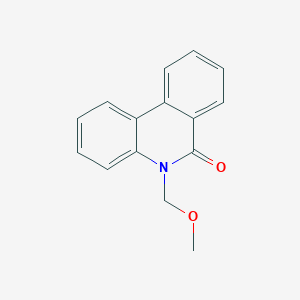
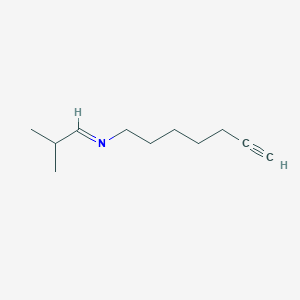


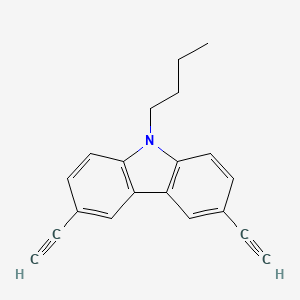
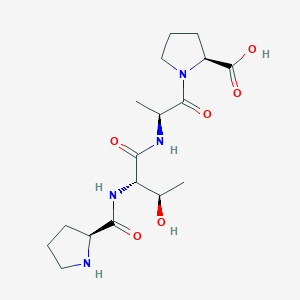
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
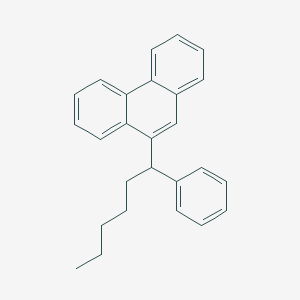
![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
